molecular formula C12H20N2O5 B1311305 (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid CAS No. 74411-97-5

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Cat. No. B1311305
CAS RN: 74411-97-5
M. Wt: 272.3 g/mol
InChI Key: GLPLDJICXMMSBB-QMMMGPOBSA-N
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Description

“(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis .


Synthesis Analysis

The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch . The Boc group can also be selectively deprotected from a structurally diverse set of compounds using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a Boc group, which is a carbamate functional group .


Chemical Reactions Analysis

The Boc group in this compound can undergo a reaction with oxalyl chloride to selectively deprotect the Boc group . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Scientific Research Applications

Application 1: Synthesis of Tertiary Butyl Esters

  • Scientific Field : Synthetic Organic Chemistry .
  • Summary of the Application : Tertiary butyl esters, which include compounds like “(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application : The method involves the use of flow microreactor systems. This process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile, enabling a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Application 2: Synthesis of N-Heterocycles

  • Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .
  • Summary of the Application : Chiral sulfinamides, which are similar to “(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid”, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
  • Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
  • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Future Directions

The Boc group finds large applications in synthetic organic chemistry . The development of efficient and sustainable methods for the introduction and removal of the Boc group could have significant implications for future research and industrial applications .

properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPLDJICXMMSBB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444819
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

CAS RN

74411-97-5
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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